

cis-cyclobutane-1,2-diol CAS number and IUPAC name

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Compound of Interest

Compound Name: *Cis-cyclobutane-1,2-diol*

Cat. No.: B3395319

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Technical Guide: cis-Cyclobutane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **cis-cyclobutane-1,2-diol**, a four-membered carbocyclic diol. While specific biological roles and extensive experimental data for this compound are not widely documented, this guide consolidates available chemical and physical properties, a detailed, analogous synthetic protocol, and theoretical spectroscopic characteristics. The rigid, puckered structure of the cyclobutane ring makes its derivatives, including **cis-cyclobutane-1,2-diol**, of interest in medicinal chemistry for creating conformationally restricted analogues of bioactive molecules.

Chemical Identity and Physical Properties

cis-Cyclobutane-1,2-diol is identified by the CAS number 35358-33-9. Its systematic IUPAC name is (1r,2s)-cyclobutane-1,2-diol.

Table 1: Chemical Identifiers and Physical Properties of **cis-Cyclobutane-1,2-diol**

Property	Value
CAS Number	35358-33-9
IUPAC Name	(1r,2s)-cyclobutane-1,2-diol
Molecular Formula	C ₄ H ₈ O ₂
Molecular Weight	88.11 g/mol
Melting Point	12-13 °C
Boiling Point (Predicted)	220.1 ± 8.0 °C
Density (Predicted)	1.356 ± 0.06 g/cm ³

Synthesis of cis-Cyclobutane-1,2-diol

A common and reliable method for the synthesis of cis-diols from alkenes is through dihydroxylation using osmium tetroxide (OsO₄). While a specific detailed protocol for the synthesis from cyclobutene is not readily available in the literature, the following procedure for the analogous synthesis of cis-1,2-cyclohexanediol from cyclohexene can be adapted. This method, known as the Upjohn dihydroxylation, uses a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO).

Experimental Protocol: Dihydroxylation of Cyclobutene (Analogous to Cyclohexene)

Materials:

- Cyclobutene
- N-methylmorpholine N-oxide (NMO)
- Osmium tetroxide (catalytic amount)
- Acetone
- Water

- Sodium bisulfite (or another suitable reducing agent)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve cyclobutene and N-methylmorpholine N-oxide in a mixture of acetone and water.
- To this stirring solution, add a catalytic amount of osmium tetroxide.
- Allow the reaction to stir at room temperature until the reaction is complete (monitoring by TLC is recommended).
- Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
- Stir the mixture for 30-60 minutes.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash chromatography or recrystallization to obtain pure **cis-cyclobutane-1,2-diol**.

Spectroscopic Data (Predicted)

Specific experimental spectra for **cis-cyclobutane-1,2-diol** are not widely available. However, based on the analysis of related cyclobutane derivatives, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for **cis-Cyclobutane-1,2-diol**

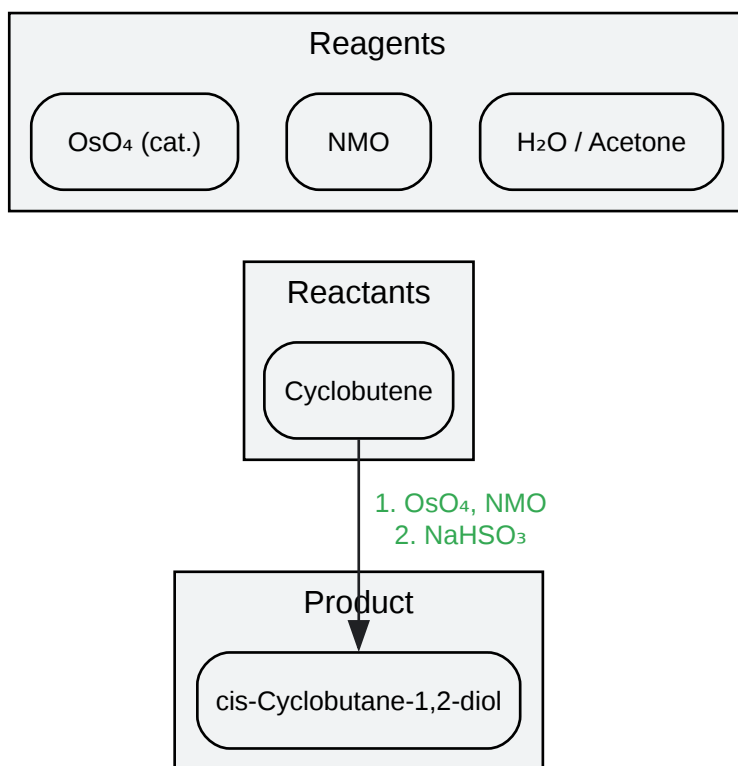
Spectroscopy	Predicted Peaks and Chemical Shifts
^1H NMR	Due to the symmetry of the molecule, a simplified spectrum is expected. Protons on the carbons bearing the hydroxyl groups (CH-OH) would appear as a multiplet. The methylene protons (CH ₂) would also likely appear as multiplets. The chemical shifts would be influenced by the electronegativity of the hydroxyl groups.
^{13}C NMR	Two distinct signals are expected: one for the two equivalent carbons attached to the hydroxyl groups (C-OH) and another for the two equivalent methylene carbons (CH ₂). The C-OH signal would be downfield due to the deshielding effect of the oxygen atoms.
IR Spectroscopy	A broad absorption band in the region of 3200-3600 cm ⁻¹ corresponding to the O-H stretching of the hydroxyl groups. C-H stretching vibrations for the cyclobutane ring would be observed around 2850-3000 cm ⁻¹ . C-O stretching would appear in the 1000-1200 cm ⁻¹ region.

Biological Activity and Applications

There is limited information in the scientific literature regarding the specific biological activity or signaling pathway involvement of **cis-cyclobutane-1,2-diol**. However, the cyclobutane motif is of significant interest in medicinal chemistry. Its rigid, three-dimensional structure can be used to lock flexible molecules into specific conformations, which can be advantageous for optimizing drug-receptor interactions. Cyclobutane-containing compounds are being explored as metabolically stable and conformationally constrained scaffolds in the development of novel therapeutics.

Visualizations

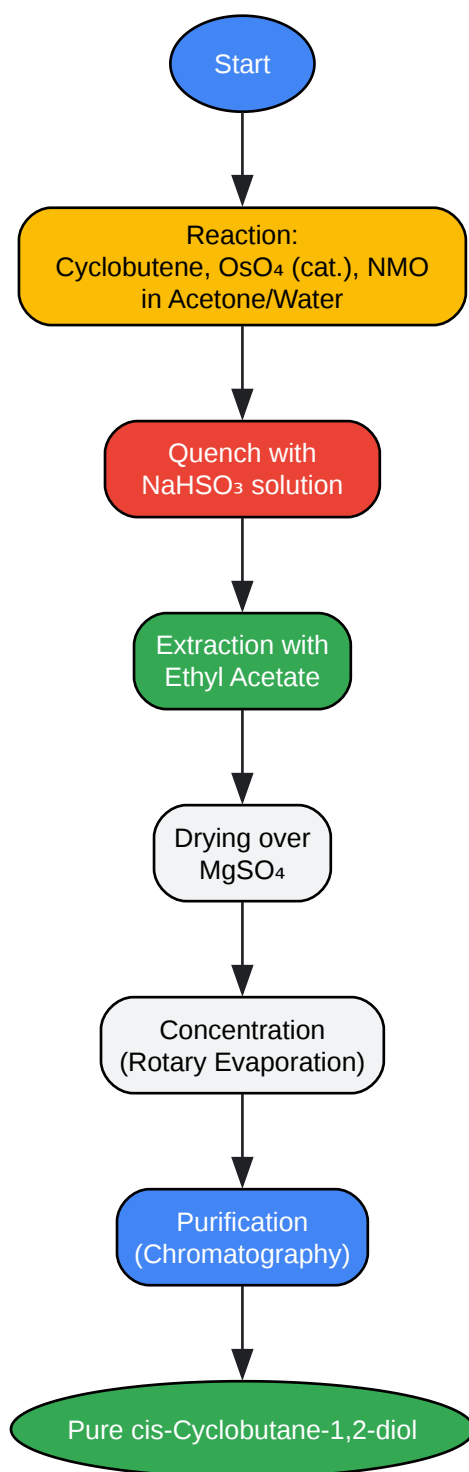
Synthetic Pathway of **cis-Cyclobutane-1,2-diol**



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Caption: Synthesis of **cis-Cyclobutane-1,2-diol** from Cyclobutene.

Experimental Workflow for the Synthesis of **cis-Cyclobutane-1,2-diol**



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Caption: Experimental Workflow for **cis-Cyclobutane-1,2-diol** Synthesis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com